N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-2-10-5-3-7-12-14(10)17-15(20-12)16-13(18)9-11-6-4-8-19-11/h3-8H,2,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGFLPLMVWFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzo[d]thiazole moiety with a thiophene ring, which contributes to its potential biological effects. The molecular formula is with a molecular weight of 232.3 g/mol. Its structural characteristics allow it to interact with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially aiding in conditions like Alzheimer's disease .
- Antimicrobial Activity : Studies indicate that derivatives of thiazole compounds exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis, thereby inhibiting growth. The presence of the thiazole ring in this compound suggests similar activity.
- Anticancer Properties : Research has demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related targets warrant further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | |
| Antimicrobial | Disruption of bacterial lipid synthesis | |
| Anticancer | Induction of apoptosis |
Case Studies and Research Findings
- Acetylcholinesterase Inhibition :
-
Antimicrobial Studies :
- The compound was tested against a range of bacterial strains, showing notable inhibition against Gram-positive bacteria. The mechanism was linked to the interference with lipid biosynthesis pathways essential for bacterial cell wall integrity.
- Cytotoxicity Assays :
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several classes of acetamide derivatives, differing primarily in substituents and heterocyclic appendages. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Effects: The ethyl group at position 4 of the benzothiazole ring in the target compound may enhance lipophilicity compared to methoxy or halogen substituents in analogs like 4k .
Bioisosteric Replacements: Unlike oxadiazole-containing analogs () , the target lacks bioisosteric moieties known to enhance hydrogen bonding with receptors, which may impact its pharmacological potency.
Comparison with Other Syntheses :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide, and which analytical methods confirm its purity?
- Answer: The synthesis typically involves coupling a 4-ethylbenzothiazol-2-amine derivative with 2-(thiophen-2-yl)acetic acid via an amide bond formation. Key steps include activating the carboxylic acid (e.g., using EDCI/HOBt) and refluxing in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert gas . Purity is confirmed via thin-layer chromatography (TLC) for reaction monitoring, followed by 1H/13C NMR to verify molecular connectivity and high-resolution mass spectrometry (HRMS) for exact mass validation .
Q. How is the molecular structure of this compound characterized, and what challenges arise in spectral interpretation?
- Answer: X-ray crystallography is the gold standard for unambiguous structural determination, but when crystals are unavailable, 2D NMR techniques (e.g., COSY, HSQC) resolve ambiguities in overlapping proton environments, particularly in the benzothiazole and thiophene regions . Challenges include distinguishing between rotational isomers of the acetamide group, which can split signals in NMR .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer: Initial screening should include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer cell lines). The thiophene and benzothiazole moieties suggest potential anticancer or antimicrobial activity, requiring dose-response studies (IC50/EC50 determination) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between benzothiazole and thiophene acetamide moieties while minimizing side-product formation?
- Answer: Optimization involves:
- Solvent selection: DMF enhances solubility but may promote side reactions; switching to dichloromethane with molecular sieves reduces hydrolysis .
- Catalyst use: DMAP (4-dimethylaminopyridine) accelerates amide bond formation under mild conditions .
- Temperature control: Lower temperatures (0–5°C) suppress thiophene oxidation, while higher temperatures (40–50°C) improve reaction rates .
Monitor intermediates via HPLC-MS to isolate and characterize byproducts (e.g., acetylated thiophene derivatives) .
Q. How should contradictory biological activity data across studies be resolved?
- Answer: Contradictions often stem from variations in assay conditions (e.g., serum concentration, cell line specificity). To address this:
- Perform dose-response curves under standardized conditions (e.g., 10% FBS in DMEM for cell assays) .
- Use isothermal titration calorimetry (ITC) to validate binding affinities independently of cellular context .
- Compare structural analogs (e.g., 4-ethyl vs. 4-fluorobenzothiazole derivatives) to identify critical pharmacophores .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Answer:
- Molecular docking (AutoDock Vina, Schrödinger Glide) models binding modes to targets like EGFR or tubulin, using crystallographic data for validation .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues (e.g., Lysine or Threonine in ATP-binding pockets) .
- QSAR models prioritize substituents (e.g., ethyl vs. methoxy groups) based on electronic (HOMO-LUMO) and steric parameters (LogP) .
Q. What advanced techniques resolve challenges in crystallizing this compound for X-ray analysis?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
